Product packaging for Piperazine hydrobromide(Cat. No.:CAS No. 14007-05-7)

Piperazine hydrobromide

Cat. No.: B079296
CAS No.: 14007-05-7
M. Wt: 167.05 g/mol
InChI Key: RYHBGVSBFUOHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine hydrobromide is a high-purity salt form of the versatile piperazine scaffold, specifically designed for research applications. Its primary value lies in its utility as a key intermediate and building block in synthetic organic and medicinal chemistry. Researchers utilize this compound to develop novel compounds for pharmacological screening, particularly in the design of ligands for neurological targets. The hydrobromide salt offers enhanced crystallinity and solubility in various solvents compared to the free base, facilitating purification and handling in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11BrN2 B079296 Piperazine hydrobromide CAS No. 14007-05-7

Properties

CAS No.

14007-05-7

Molecular Formula

C4H11BrN2

Molecular Weight

167.05 g/mol

IUPAC Name

piperazine;hydrobromide

InChI

InChI=1S/C4H10N2.BrH/c1-2-6-4-3-5-1;/h5-6H,1-4H2;1H

InChI Key

RYHBGVSBFUOHAE-UHFFFAOYSA-N

SMILES

C1CNCCN1.Br

Canonical SMILES

C1CNCCN1.Br

Other CAS No.

59813-07-9
14007-05-7

Related CAS

110-85-0 (Parent)

Synonyms

1,4 Diazacyclohexane
1,4 Piperazine
1,4-Diazacyclohexane
1,4-piperazine
piperazine
piperazine diacetate
piperazine dihydrochloride
piperazine hexahydrate
piperazine hydrate
piperazine hydrobromide
piperazine hydrochloride
piperazine monohydrochloride
piperazine phosphate
piperazine phosphate (1:1)
Piperazine Phosphate Anhydrous
piperazine salt
piperazine sulfate
Piperazine Tartrate
piperazine tartrate (1:1), (R-(R*,R*))-isomer
piperazine tartrate, (R-(R*,R*))-isomer
piperazinium oleate
Pripsen

Origin of Product

United States

Structural Characterization and Solid State Chemistry of Piperazine Hydrobromide

High-Resolution Crystallographic Analysis

High-resolution crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive data on the three-dimensional arrangement of atoms and molecules in the solid state. mdpi.com

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architectures

The data obtained from SCXRD allows for the complete elucidation of the unit cell, which is the basic repeating unit of a crystal. This includes the precise dimensions of the unit cell (a, b, c) and the angles between them (α, β, γ). mdpi.com This information is crucial for understanding the supramolecular architecture, which describes how individual ions and molecules assemble into larger, ordered structures through non-covalent interactions.

Elucidation of Hydrogen Bonding Networks and Interionic Interactions

A defining feature of piperazine (B1678402) hydrobromide's crystal structure is the extensive network of hydrogen bonds. In its protonated form, the piperazinium cation acts as a hydrogen bond donor, with the nitrogen atoms participating in strong N–H···Br interactions with the bromide anions. researchgate.net These interactions are the primary force governing the supramolecular assembly in the crystal lattice. researchgate.netst-andrews.ac.uk

Conformational Analysis of the Piperazine Ring in Hydrobromide Forms

The six-membered piperazine ring is not planar and typically adopts a "chair" conformation, which is its most stable energetic state. iucr.orgresearchgate.net This conformation minimizes steric strain and torsional strain within the ring. In the solid state, single-crystal X-ray diffraction studies on piperazine and its derivatives consistently show the piperazine ring in a chair conformation. iucr.orged.ac.uk

In this conformation, the hydrogen atoms attached to the nitrogen atoms can be in either axial or equatorial positions. In the crystal structure of pure piperazine, the N-H bonds are found in the equatorial positions. ed.ac.uk Upon protonation to form the piperidinium (B107235) salt, as in piperazine hydrobromide, the chair conformation is maintained. nih.gov The precise geometry of this chair, including puckering parameters and torsion angles, is determined from crystallographic data and is essential for understanding the molecule's shape and how it interacts with its neighbors in the crystal. iucr.org

Polymorphic Forms and Cocrystallization Studies of Piperazine Systems

Polymorphism describes the ability of a compound to exist in more than one crystal structure. ijsra.net While specific studies on the polymorphism of this compound are not extensively detailed, the broader piperazine system is known to be a versatile component in the formation of cocrystals. acs.orgnih.govmdpi.com Cocrystals are crystalline structures containing two or more different neutral molecules in a stoichiometric ratio. ijsra.net

Piperazine's ability to form strong hydrogen bonds makes it an excellent coformer. rsc.org It has been successfully used to form cocrystals with various active pharmaceutical ingredients (APIs), such as resveratrol, to modify properties like solubility and stability. acs.orgnih.gov Studies on resveratrol-piperazine cocrystals have revealed the existence of different solid forms, including an anhydrate and a tetrahydrofuran (B95107) (THF) solvate, highlighting the potential for polymorphism in these systems. acs.org The formation of these different crystalline phases is often dependent on the crystallization conditions, such as the solvent used. ijsra.netacs.org

Advanced Spectroscopic Characterization

Spectroscopic methods provide complementary information to diffraction techniques, offering insights into the vibrational properties and functional groups within the compound.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Fingerprinting and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for characterizing this compound. Each technique provides a unique "fingerprint" spectrum based on the vibrational modes of the molecule's chemical bonds. nih.gov

In the FTIR and Raman spectra of piperazinium salts, specific frequency regions correspond to particular bond vibrations. Key assignments include:

N-H Stretching: In secondary amines and their salts, N-H stretching vibrations typically appear in the region of 3200-3500 cm⁻¹. The protonation of the nitrogen atoms and their involvement in N-H···Br hydrogen bonds significantly influence the position and shape of these bands. researchgate.net

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups of the piperazine ring are observed in the 2800-3100 cm⁻¹ range. researchgate.net

N-H Bending: The deformation or bending vibrations of the N-H groups are also characteristic and appear in the fingerprint region of the spectrum.

Ring Vibrations: The stretching and deformation modes of the C-C and C-N bonds within the piperazine ring occur at lower frequencies, typically between 800-1400 cm⁻¹. researchgate.net For instance, C-N stretching vibrations in piperazine compounds are often found in the 1030-1350 cm⁻¹ range. researchgate.net

Table 1: Selected Vibrational Modes for Piperazine and its Derivatives

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference
N-H Stretch 3200 - 3500
C-H Stretch 2800 - 3100 researchgate.net
C-N Stretch 1030 - 1350 researchgate.net

This table is interactive. Click on the headers to sort.

A Normal Coordinate Analysis (NCA) can be performed to make detailed assignments of the observed vibrational bands. This theoretical calculation method relates the vibrational frequencies to the molecular geometry and force constants of the chemical bonds. By applying Wilson's F-G matrix method, researchers can calculate the potential energy distribution (PED), which confirms the contribution of specific bonds and angles to each observed vibrational mode. This rigorous analysis validates the experimental assignments and provides a deeper understanding of the molecule's dynamics.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Piperazine
Hydrobromic acid
Resveratrol

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Atomic Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of chemical compounds. For this compound, which exists in solution as the piperazinium dication with bromide counterions, ¹H and ¹³C NMR provide definitive information about its atomic connectivity and the high symmetry of the core structure.

In solution, the piperazine ring undergoes rapid conformational exchange between two chair forms. Due to this rapid interconversion and the molecule's inherent symmetry, the NMR spectra are simplified.

¹H NMR Spectroscopy: The proton NMR spectrum of the piperazinium dication is characterized by its simplicity, which confirms the symmetrical nature of the molecule. All eight methylene protons (–CH₂–) are chemically and magnetically equivalent. Consequently, they resonate at the same frequency, producing a single, sharp signal (a singlet). The presence of the two positively charged nitrogen atoms causes significant deshielding of the adjacent protons compared to neutral piperazine, resulting in a downfield chemical shift. While specific data for this compound is not widely published, data for piperazine in D₂O shows a singlet at approximately 2.75 ppm; the protonated form is expected to appear at a lower field.

¹³C NMR Spectroscopy: Similar to the proton spectrum, the ¹³C NMR spectrum of the piperazinium dication displays a single resonance. The four carbon atoms of the piperazine ring are equivalent due to the molecule's C₂h symmetry. This equivalence results in a single peak in the spectrum, typically in the range of 40-50 ppm. The electron-withdrawing effect of the adjacent positively charged nitrogen atoms influences the precise chemical shift.

While the parent piperazinium ion itself does not possess chiral centers, NMR spectroscopy is an invaluable tool for determining the stereochemistry of substituted piperazine derivatives, where the introduction of substituents can lead to complex stereoisomers. nih.gov

Expected NMR Data for Piperazinium Dication

NucleusExpected Chemical Shift (δ) ppmMultiplicityAssignment
¹H> 2.8 (in D₂O)Singlet (s)4 x -CH₂-
¹³C~45-50-4 x -CH₂-

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are employed to transfer the ions from solution to the gas phase for analysis without significant degradation.

Accurate Mass Determination: In positive ion ESI-MS, this compound would be detected based on the piperazine molecule (C₄H₁₀N₂). High-resolution mass spectrometry (HRMS) allows for the precise determination of its molecular mass, confirming its elemental composition. The expected ions would be the singly protonated piperazine molecule, [M+H]⁺, and potentially the doubly charged dication, [M+2H]²⁺, which corresponds to the piperazinium ion.

Monoisotopic mass of Piperazine (C₄H₁₀N₂): 86.0844 u

Expected [M+H]⁺ ion: m/z 87.0917

Expected [M+2H]²⁺ ion: m/z 44.0495

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) experiments are used to fragment a selected precursor ion (e.g., the [M+H]⁺ ion) to produce characteristic product ions. The resulting fragmentation pattern provides valuable structural information. The fragmentation of protonated piperazine and its derivatives is characterized by the cleavage of the heterocyclic ring. researchgate.net

A common fragmentation pathway for the protonated piperazine ring (m/z 87.1) involves the initial cleavage of a C-N bond, followed by the loss of neutral fragments. The major fragment ions arise from the symmetrical cleavage of the ring, often leading to the formation of stable iminium ions. preprints.org For instance, cleavage of the ring can result in characteristic fragment ions at m/z 56, 58, or 70, depending on the specific bond cleavages and rearrangements. preprints.org The study of these pathways is crucial for the structural identification of piperazine-containing compounds.

Expected Precursor and Fragment Ions in ESI-MS

Ion TypeProposed FormulaCalculated m/zDescription
Precursor Ion[C₄H₁₁N₂]⁺87.0917Protonated Piperazine Molecule [M+H]⁺
Fragment Ion[C₄H₈N]⁺70.0651Loss of NH₃ from precursor
Fragment Ion[C₃H₈N]⁺58.0651Ring cleavage product
Fragment Ion[C₃H₆N]⁺56.0495Ring cleavage product

Computational and Theoretical Chemical Investigations of Piperazine Hydrobromide

Quantum Chemical Modeling

Quantum chemical methods are employed to understand the electronic properties of a molecule, which dictate its reactivity, stability, and spectroscopic characteristics.

Ab Initio Calculations for Charge Distribution and Electrostatic Potential Analysis

Ab initio calculations, which are based on first principles without empirical data, are fundamental for accurately determining electron distribution within a molecule. These methods are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge landscape of a molecule. MEP maps are invaluable for identifying electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). For a protonated species like piperazinium hydrobromide, the positive potential would be concentrated around the ammonium (B1175870) protons (-N⁺H₂-), while the bromide ion would represent a region of strong negative potential.

Furthermore, methodologies like Atoms-in-Molecules (AIM) and Electron Localization Function (ELF) analysis are used to study intramolecular and intermolecular interactions, particularly hydrogen bonds. In the context of piperazine (B1678402) hydrobromide, these calculations would characterize the N⁺-H···Br⁻ hydrogen bonds that are fundamental to its solid-state structure.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics describes electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are used to simulate the physical movements and interactions of atoms and molecules over time.

Conformational Energy Landscapes and Ring Dynamics

The piperazine ring is not planar and primarily adopts a stable "chair" conformation, similar to cyclohexane. ed.ac.uk Molecular mechanics force fields, such as MMFF94 and Tripos, are used to perform conformational analyses on piperazine derivatives to map their potential energy surfaces. nih.gov These studies explore the energy barriers associated with ring inversion (the process of one chair form converting to another) and the relative stabilities of different conformers, especially when substituents are present. For piperazine itself, the two chair conformations are identical. In piperazine hydrobromide, where one or both nitrogen atoms are protonated, the chair conformation is maintained, with the hydrogen atoms on the nitrogen occupying either axial or equatorial positions. Experimental crystallographic data for piperazine show that the molecule resides on a crystallographic inversion center and adopts an ideal chair conformation with N-H bonds in equatorial positions. ed.ac.uk

Simulations of Intermolecular Interactions in Solid and Solution Phases

Molecular dynamics (MD) simulations are essential for understanding how molecules interact with each other in a condensed phase (solid or liquid). manchester.ac.uk An MD simulation of this compound in an aqueous solution would reveal the intricate network of intermolecular interactions.

Key interactions would include:

Ionic Interactions: Strong electrostatic attraction between the positively charged piperazinium cation and the negatively charged bromide anion.

Hydrogen Bonding:

Cation-Anion: Strong N⁺-H···Br⁻ hydrogen bonds.

Cation-Solvent: Hydrogen bonds between the piperazinium N⁺-H groups and the oxygen atoms of surrounding water molecules.

Anion-Solvent: Hydrogen bonds between the bromide ion and the hydrogen atoms of surrounding water molecules.

Simulations performed on aqueous solutions of piperazine activated with other molecules have demonstrated that protonated piperazine forms a considerable number of hydrogen bonds with surrounding water molecules, highlighting the importance of this hydrogen bonding network on the molecular distribution in the system. uib.nomanchester.ac.uk Analysis of simulation trajectories can provide quantitative data, such as Radial Distribution Functions (RDFs), which describe the probability of finding one molecule at a certain distance from another, offering a detailed picture of the solution structure.

Ligand-Target Interaction Modeling

The piperazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs that target biological macromolecules like proteins and receptors. pharmaceuticaljournal.netresearchgate.net Molecular docking and MD simulations are the primary tools used to model these ligand-target interactions.

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a target protein. For example, various piperazine derivatives have been docked into the active sites of targets like the histamine (B1213489) H3 receptor, sigma-1 receptor, and the SARS-CoV-2 main protease. nih.govnih.govacs.org These studies reveal that the protonated nitrogen of the piperazine ring often forms crucial hydrogen bonds or salt bridges with acidic residues (e.g., aspartic acid, glutamic acid) in the protein's binding pocket. nih.gov

Following docking, MD simulations of the protein-ligand complex are often performed to assess the stability of the predicted binding pose. nih.gov Analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can confirm whether the ligand remains stably bound over the simulation time. nih.gov

Table 2: Common Intermolecular Interactions in Ligand-Target Binding Involving a Piperazine Moiety

Interaction TypeDescriptionKey Molecular Features Involved
Hydrogen Bond A non-covalent attraction between a hydrogen atom and an electronegative atom.Protonated piperazine nitrogen (donor) and protein oxygen/nitrogen (acceptor).
Salt Bridge / Ionic An electrostatic attraction between oppositely charged groups.Positively charged piperazinium ion and negatively charged carboxylate groups (Asp, Glu) on the protein.
Hydrophobic Interactions between nonpolar groups driven by the exclusion of water.The carbon backbone (-CH₂- groups) of the piperazine ring and nonpolar protein residues (e.g., Leu, Val, Phe).

Molecular Docking for Predicting Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. This method is widely used to forecast the binding mode and affinity of ligands, such as piperazine derivatives, with biological macromolecules like proteins and nucleic acids.

Research has shown that piperazine-containing compounds can interact with a variety of biological targets. For instance, molecular docking studies of certain arylpiperazine derivatives with the androgen receptor, a key target in prostate cancer, have revealed binding affinities ranging from -7.1 to -7.5 kcal/mol. nih.gov The more stable complexes were characterized by a combination of hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov In another study, phenylpiperazine derivatives of 1,2-benzothiazine were docked into the DNA-Topo II complex, a target for anticancer agents. nih.gov The results indicated that the benzothiazine and phenylpiperazine rings engage in π-type interactions with aromatic amino acids in the nucleic acid-binding domain, while also forming hydrogen bonds with key residues like aspartic acid. nih.gov

Similarly, docking analyses of pyrrolo[3,4-c]pyrrole (B14788784) derivatives featuring a piperazine scaffold have been performed against cyclooxygenase (COX) enzymes. The phenylpiperazine portion was found to occupy the binding cavity, establishing van der Waals interactions with amino acid residues such as Met113, Val116, Arg120, and Leu359 in COX-2. mdpi.com The calculated free enthalpy of binding (ΔGbinding) for these protein-ligand complexes, which indicates affinity, ranged from -13.8 to -14.8 kcal/mol. mdpi.com

Further studies on piperazine derivatives of dichloroacetate (B87207) as potential inhibitors of pyruvate (B1213749) dehydrogenase kinases (PDKs) also utilized molecular docking to predict binding orientation. niscpr.res.in These computational analyses identified crucial interactions, including hydrogen bonds between a chlorine atom on the ligand and the amino acid Serine 186 in one isozyme (PDK2), and between the nitro group and Arginine 124 in another (PDK4). niscpr.res.in The binding energies for these compounds were consistently lower (more favorable) than that of the parent compound, dichloroacetate. niscpr.res.in

Table 1: Molecular Docking of Piperazine Derivatives with Biological Targets
Piperazine Derivative ClassBiological TargetKey Interacting ResiduesPredicted Binding Affinity/ScoreReference
ArylpiperazinesAndrogen ReceptorNot specified-7.1 to -7.5 kcal/mol nih.gov
Phenylpiperazines of 1,2-BenzothiazineDNA-Topo II ComplexAspartic Acid, Aromatic Amino AcidsNot specified nih.gov
Pyrrolo[3,4-c]pyrrole-piperazinesCOX-2Met113, Val116, Arg120, Leu359-13.8 to -14.8 kcal/mol (ΔG) mdpi.com
Piperazine DichloroacetatesPyruvate Dehydrogenase Kinase 4 (PDK4)His128, Arg124Not specified niscpr.res.in

Pharmacophore Development for Structural Requirements of Molecular Recognition

A pharmacophore is an abstract representation of the molecular features necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models define the essential three-dimensional arrangement of chemical functionalities (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to be active at a specific target.

For piperazine-based compounds, pharmacophore models have been developed to elucidate the structural requirements for binding to various receptors. A classic pharmacophore model for ligands of the Sigma-1 Receptor (S1R), a target for central nervous system drugs, suggests a central basic core, which can be fulfilled by the piperazine ring, linking two hydrophobic pockets. nih.gov The distance between these primary and secondary hydrophobic sites is a critical determinant for potent and selective S1R ligands. nih.gov The protonated nitrogen atom within the piperazine scaffold at physiological pH often serves as the positive ionizable group that interacts with the receptor. nih.gov

Another pharmacophore model has been proposed for the binding of piperazine-based ligands at the serotonin (B10506) transporter. researchgate.net This model outlines the specific spatial arrangement of features required for interaction, guiding the design of new, more effective transporter inhibitors. The development of such models relies on either the structure of the target-ligand complex (structure-based) or a set of active and inactive molecules (ligand-based) to identify common chemical features essential for biological activity. nih.gov These models serve as 3D search queries for screening large compound databases to identify novel molecules with the desired activity. nih.gov

Table 2: Pharmacophoric Features in Piperazine-Based Models
TargetKey Pharmacophoric FeaturesRole of Piperazine ScaffoldReference
Sigma-1 Receptor (S1R)Two hydrophobic pockets, one positive ionizable groupProvides the central basic core (positive ionizable group) nih.gov
Serotonin TransporterSpecific 3D arrangement of chemical features (not detailed)Core structural element for ligand binding researchgate.net

In Silico Screening and Virtual Library Design Based on Piperazine Scaffolds

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs across different therapeutic areas and its favorable physicochemical properties. nih.gov This makes it an excellent starting point for in silico screening and the design of virtual compound libraries to discover new drug candidates.

Virtual screening involves the computational assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. A notable example is the high-throughput virtual screening of a massive library containing 16.3 million combinatorially generated compounds, all featuring a piperazine core. biorxiv.org This extensive campaign aimed to identify novel HIV-1 entry inhibitors by targeting the gp120 envelope glycoprotein. biorxiv.org Using computational methods like molecular docking and molecular dynamics simulations, researchers assessed the suitability of each ligand to bind to gp120, thereby preventing its attachment to the CD4 co-receptor, a critical step in the viral infection process. biorxiv.org

Another approach is fragment-based virtual library design. In one study, this method was used to create a library of novel compounds based on a piperazine-1-pyrrolidine-2,5-dione scaffold. researchgate.net This library was then virtually screened against a homology model of the malic enzyme, an important metabolic target. researchgate.net Such strategies, which combine rational library design with high-throughput screening, accelerate the discovery of new bioactive molecules by focusing on promising chemical space defined by the versatile piperazine scaffold. biorxiv.orgsciengpub.ir

Analytical Methodologies for Piperazine Hydrobromide in Advanced Chemical Systems

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and analysis of piperazine (B1678402) hydrobromide. The choice of technique is dictated by the sample matrix, required sensitivity, and the specific analytical objective, whether it be quantification or comprehensive structural characterization.

Gas Chromatography (GC) for Volatile Derivatives and Complex Mixtures

Gas chromatography is a viable technique for piperazine analysis, provided that its volatility is increased through derivatization. pharmaknowledgeforum.com Direct analysis is hindered by the compound's polarity and low volatility. Chemical derivatization converts the non-volatile piperazine into a thermally stable and volatile derivative suitable for GC analysis.

A common derivatization strategy involves acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. scholars.directgoogle.com For instance, a validated GC-MS method for piperazine designer drugs involves derivatization with TFAA, followed by separation on a capillary column such as a DB-5ms. scholars.direct Another developed GC method for separating piperazine and its methylated derivatives utilizes a DB-17 column with helium as the carrier gas. researchgate.net This approach is particularly useful for analyzing piperazine as a starting material or impurity in pharmaceutical substances. researchgate.net

Table 2: GC Methods for Derivatized Piperazine Analysis
ColumnCarrier GasDerivatization ReagentDetectorApplicationReference
J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)Helium (1 mL/min)Trifluoroacetic anhydride (TFAA)Mass Spectrometry (MS)Analysis in plasma, urine scholars.direct
DB-17 (30 m, 0.53 mm, 1 µm)Helium (2 mL/min)Not specifiedFlame Ionization Detector (FID)Quantification in drug substances researchgate.net
Dimethylsilicone capillary columnNot specifiedNone (for a specific derivative)Nitrogen-Phosphorus (NPD)Analysis of a piperazine derivative nih.gov
Rtx-200Not specifiedPerfluoroacylationMass Spectrometry (MS)Differentiation of isomers nih.gov

Hyphenated Techniques (LC-MS, GC-MS, UPLC-ESI/MS/MS) for Comprehensive Characterization

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, provide the highest level of confidence for both qualitative and quantitative analysis of piperazine hydrobromide.

Liquid Chromatography-Mass Spectrometry (LC-MS) methods are highly sensitive and selective. nih.govmdpi.com A rapid and sensitive HPLC-MS method has been established for determining trace piperazine residues in vortioxetine (B1682262) hydrobromide by using pre-column derivatization with dansyl chloride and monitoring the disubstituted derivative via single ion monitoring (SIM) in positive ionization mode. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification and quantification of piperazine after derivatization. researchgate.net It has been widely used for the analysis of piperazine-based designer drugs in various matrices. scholars.directoup.comscholars.direct The derivatization step, often with TFAA, is crucial for achieving the necessary volatility and chromatographic performance. scholars.direct The resulting mass spectra provide characteristic fragmentation patterns that allow for unambiguous identification. researchgate.net

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI/MS/MS) represents a state-of-the-art approach, offering exceptional sensitivity and specificity. This technique allows for the direct analysis of piperazine in complex biological samples, such as chicken muscle, without prior derivatization. researchgate.net The method utilizes a triple-quadrupole mass spectrometer with the electrospray ionization (ESI) interface operating in positive mode, monitoring specific mass transitions from the precursor ion to the product ion (e.g., m/z 87.1 → 44.1 for piperazine). researchgate.net This high degree of selectivity makes UPLC-ESI/MS/MS ideal for trace residue analysis and pharmacokinetic studies. rsc.org

Table 3: Hyphenated Mass Spectrometry Techniques for Piperazine Analysis
TechniqueSeparation ColumnIonization ModeDerivatizationKey Analytical ParametersReference
HPLC-MSWaters SunFire C8 (150 x 4.6 mm, 3.5 µm)Positive Ionization (SIM)Dansyl Chloridem/z 553 monitored for derivative jst.go.jp
GC-MSJ&W DB-5ms (30 m x 0.25 mm x 0.25 µm)Electron Impact (EI)TFAASimultaneous quantification of derivatives scholars.direct
UPLC-ESI/MS/MSAcquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)ESI PositiveNoneMRM transition: m/z 87.1 → 44.1 researchgate.net
LC-MSSynergi 4 μm, Hydro-RP, C18 (150 x 2.00 mm)ESINoneIdentification based on precursor/product ions mdpi.com

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy in the analysis of this compound, employed to overcome its inherent analytical challenges and improve method performance across various chromatographic techniques. academicjournals.org

Pre-Column and Post-Column Derivatization for Spectroscopic Visibility

To enable detection by widely available and robust spectroscopic detectors like UV and fluorescence detectors, pre-column or post-column derivatization is essential. actascientific.com

Pre-column derivatization involves reacting the analyte with a labeling agent before injection into the chromatographic system. actascientific.com This is the most common approach for piperazine. Reagents such as NBD-Cl introduce a chromophore into the piperazine molecule, creating a derivative that strongly absorbs UV light, allowing for sensitive detection. jocpr.com For fluorescence detection, which offers even higher sensitivity, reagents like dansyl chloride are used to form a highly fluorescent derivative. researchgate.netresearchgate.net

Post-column derivatization involves adding the derivatizing reagent to the column effluent after separation but before detection. actascientific.com While less common for piperazine in recent literature, this technique can be advantageous as it avoids the potential for multiple derivative products and does not alter the chromatographic separation of the parent compound. actascientific.com

Chemical Derivatization for Chromatographic Resolution and Sensitivity

Beyond enhancing spectroscopic properties, derivatization is also critical for improving chromatographic behavior, particularly in gas chromatography. The process converts the polar, non-volatile piperazine into a less polar, more volatile compound that is amenable to GC analysis. scholars.direct Reagents like acetic anhydride or TFAA effectively cap the reactive amine groups, reducing their polarity and potential for interaction with active sites in the GC system, which leads to improved peak shape, better resolution, and enhanced sensitivity. scholars.directgoogle.com This strategy is also employed to differentiate between structurally similar piperazine isomers that may be difficult to resolve in their underivatized form. nih.gov

Spectrophotometric and Other Classical Analytical Techniques

Spectrophotometric Methods (UV-Vis) for Concentration Determination

Direct ultraviolet-visible (UV-Vis) spectrophotometry is challenging for the piperazine moiety as it does not possess a significant chromophore, meaning it does not absorb UV light sufficiently for direct quantification researchgate.net. Consequently, spectrophotometric analysis of piperazine and its salts, including the hydrobromide, relies on chemical derivatization to form a new compound with strong UV-Vis absorbance. Various reagents have been developed for this purpose, leading to the formation of colored or UV-active products whose concentration can be measured and correlated back to the original analyte.

Several derivatization strategies have been reported:

N-Nitroso Derivative Formation: Piperazine can react with nitrous acid to form an N-nitroso derivative. This chromophoric product can be measured by UV spectrophotometry, with one method specifying heating the reaction mixture at 80°C for 15 minutes at a pH of 2.3-2.6. nih.gov

Condensation Reactions: Various reagents can undergo condensation or substitution reactions with piperazine to yield intensely colored products. For instance, reacting piperazine with 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) after initial interaction with acetaldehyde (B116499) produces a blue aminovinylquinone product measurable at 642 nm. ekb.eg Another method involves the interaction of piperazine with phenothiazine (B1677639) and N-bromosuccinimide in aqueous methanol, which forms products with an absorption maximum at 595 nm. nih.gov Similarly, the reagent 2,3-dichloro-1,4-naphthoquinone (dichlone) reacts with piperazine in the presence of acetaldehyde to yield a violet-colored product with a maximum absorbance (λmax) at 580 nm. ijpsonline.com

Ion-Pair Formation: Another approach is the reaction with picrolonic acid. This reaction forms a sparingly soluble salt, and the concentration can be determined spectrophotometrically by measuring the absorbance of the picrolonate at approximately 343 nm. uoi.grresearchgate.net This method's sensitivity is enhanced by the high molar extinction coefficient of the picrolonate ion. uoi.gr

These methods are typically validated for adherence to Beer-Lambert's Law over specific concentration ranges, ensuring a linear relationship between absorbance and concentration.

Derivatizing Reagent/MethodChromophore/Productλmax (nm)Beer's Law Range (µg/mL)Reference
Nitrous AcidN-nitroso derivativeNot Specified1–15 nih.gov
Acetaldehyde + DEMQAminovinylquinone6422–10 ekb.eg
Phenothiazine + N-BromosuccinimideColored product5950.5–5 nih.gov
Acetaldehyde + DichloneViolet product580Not Specified ijpsonline.com
Picrolonic AcidPiperazine picrolonate343Not Specified uoi.grresearchgate.net

Gravimetric and Titrimetric Methods for Purity and Content Assessment

Gravimetric and titrimetric methods are classical, absolute techniques that are fundamental for the purity and content assessment of piperazine compounds without reliance on instrumental calibration standards.

Gravimetric Methods Gravimetric analysis involves the quantitative precipitation of the analyte from a solution, followed by filtration, drying, and weighing of the precipitate. The mass of the precipitate is then used to calculate the quantity of the original analyte.

Two primary gravimetric methods for piperazine have been described:

Diacetyl Derivative Formation: This method involves the acetylation of the piperazine base with acetic anhydride in a sodium bicarbonate solution. oup.com The resulting diacetyl piperazine is extracted with chloroform, which is then evaporated to dryness. oup.com The final determination is made by weighing the dried diacetyl piperazine residue. oup.com This method has been reported to have an accuracy within ±1.0%. oup.com

Picrolonate Precipitation: Piperazine can be quantitatively precipitated from an acidic medium using picrolonic acid (3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone). uoi.grresearchgate.net The diprotonated form of piperazine reacts with the picrolonate anion to form a sparingly soluble, canary-yellow salt. researchgate.net This precipitate is filtered, dried to a constant weight at 150°C, and weighed. uoi.grresearchgate.net The gravimetric factor for converting the weight of the precipitate to the weight of piperazine is 0.1402. uoi.grresearchgate.net

MethodPrecipitate/Product WeighedKey FeaturesReference
AcetylationDiacetyl piperazineInvolves extraction with chloroform; Accuracy within ±1.0%. oup.com
Picrolonate PrecipitationPiperazine picrolonateForms a sparingly soluble yellow salt; Gravimetric factor is 0.1402. uoi.grresearchgate.net

Titrimetric Methods Titrimetry remains a widely used and official method for the assay of piperazine and its salts. Since piperazine is a di-basic compound, it can be accurately quantified by acid-base titration. pharmaknowledgeforum.com

The most common approach is a non-aqueous titration. A precisely weighed sample of piperazine is dissolved in glacial acetic acid and titrated with a standardized solution of 0.1 N perchloric acid. pharmaknowledgeforum.comdrugfuture.com The endpoint of the titration can be determined visually using an indicator like crystal violet or potentiometrically with a suitable electrode system. pharmaknowledgeforum.comdrugfuture.com The reaction must be performed in a non-aqueous solvent because perchloric acid is a strong enough acid in this medium to protonate both of the weakly basic nitrogen atoms in the piperazine ring. According to pharmacopeial standards, each milliliter of 0.1 N perchloric acid is equivalent to 4.307 mg of piperazine (C₄H₁₀N₂). drugfuture.com While aqueous titration with hydrochloric acid can be used to determine the total amount of amines in a solution, it is less specific for piperazine in complex mixtures. researchgate.net

MethodSolventTitrantEndpoint DetectionReference
Non-Aqueous Acid-Base TitrationGlacial Acetic Acid0.1 N Perchloric AcidVisual (Crystal Violet) or Potentiometric pharmaknowledgeforum.comdrugfuture.com

Applications of Piperazine Hydrobromide in Advanced Materials and Chemical Technologies

Design and Synthesis of Piperazine-Based Hybrid Materials

The dicationic nature of protonated piperazine (B1678402) makes it an effective structure-directing agent in the synthesis of complex inorganic-organic hybrid materials. It influences the assembly of extended frameworks, contributing to the final dimensionality, porosity, and physicochemical properties of the material.

In the field of materials science, piperazine-derived cations have been successfully incorporated into two-dimensional (2D) layered hybrid halide perovskites. These materials are of significant interest for their unique optoelectronic properties, which are highly dependent on their crystal structure. The piperazinium cation acts as a large organic spacer that templates the formation of layers of inorganic metal-halide octahedra.

The synthesis is typically achieved through solution-based methods, where stoichiometric amounts of a lead or tin halide (e.g., lead(II) bromide) are reacted with a piperazine-derivative hydrohalide in a suitable solvent. Slow cooling or solvent evaporation then yields the crystalline perovskite material.

Research has demonstrated that the size, shape, and charge of the piperazine-based cation directly influence the resulting perovskite structure and its properties. For instance, the use of N-Ethylpiperazine and 1-Butylpiperazine cations has led to the synthesis of five distinct 2D halide perovskites. chemicalbook.comacs.orgacs.org The incorporation of these different organic cations significantly impacts the structural stability and optical properties of the materials. chemicalbook.com The larger 1-Butylpiperazine cation induces less interaction with the perovskite framework, whereas the smaller N-Ethylpiperazinium cation results in stronger hydrogen bonding and increased octahedral distortion within the inorganic layers. chemicalbook.com This structural influence directly translates to changes in the material's optical band gap and photoluminescent behavior. For example, (C₆H₁₄N₂)PbBr₄ exhibits a broad orange emission peak at 624 nm, which is attributed to a self-trapping exciton (B1674681) mechanism induced by the structural distortions. chemicalbook.comacs.orgacs.org

Table 1: Optical Properties of Piperazine-Based 2D Halide Perovskites

Compound Formula Organic Cation Optical Band Gap (eV) Emission Peak (nm)
(C₆H₁₄N₂)PbBr₄ N-Ethylpiperazine 3.12 624
(C₈H₁₈N₂)PbBr₄·H₂O 1-Butylpiperazine 3.35 640
(C₆H₁₄N₂)PbI₄ N-Ethylpiperazine 2.63 -
1-(C₈H₁₈N₂)PbI₄ 1-Butylpiperazine 2.65 -

Piperazine and its derivatives are widely used as ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.org The piperazine ring offers a flexible yet robust spacer that can adopt different conformations (e.g., chair, boat), which, combined with functional groups attached to its nitrogen atoms, allows for the synthesis of diverse and complex architectures. nih.govnih.gov These materials are built from metal ions or clusters linked together by organic ligands, often resulting in porous structures with applications in gas storage, separation, and catalysis. ambeed.com

The synthesis of these materials typically involves solvothermal or hydrothermal methods, where a metal salt is reacted with a piperazine-based ligand. The flexibility of ligands such as 1,4-bis(4-pyridylmethyl)piperazine (B10878526) (bpmp) allows for the formation of entangled structures, including interpenetrated, self-penetrated, and polycatenated frameworks. nih.gov The specific metal ion and solvent system can direct the final topology of the MOF. For example, reacting bpmp and biphenyl-4,4′-dicarboxylic acid with different divalent metals has produced a 3D inclined polycatenane with copper, a 4-fold interpenetrated 3D framework with zinc, and both a simple 2D square net and a complex self-penetrated 3D framework with cadmium, depending on the solvent used. nih.gov

In another example, a piperazine-functionalized MOF, NJU-Bai 19, demonstrated a high methane (B114726) storage capacity of 246.4 cm³ (STP) cm⁻³ at room temperature and 65 bar. proquest.com The incorporation of the piperazine group into the framework enhanced the methane uptake significantly compared to its non-functionalized analogue. proquest.com

Table 2: Examples of Piperazine-Based MOFs and Coordination Polymers

Compound Name/Formula Metal Ion Piperazine Ligand Structural Features
{[Cu₂(bpmp)₂(bpdc)₂ (H₂O)₂]·1.25DMF·1.5H₂O}n Copper(II) 1,4-bis(4-pyridylmethyl)piperazine (bpmp) 3D inclined polycatenane
{[Zn₂(bpmp)(bpdc)₂]·2H₂O}n Zinc(II) 1,4-bis(4-pyridylmethyl)piperazine (bpmp) 4-fold interpenetrated 3D network
{(pipH₂)[Ce₂(tda)₄(H₂O)₂]·2H₂O}n Cerium(III) Piperazine (pip) 1D coordination polymer, 3D supramolecular architecture via hydrogen bonding

Role in Industrial Chemical Processes

Piperazine and its salts are important components in several large-scale industrial processes, primarily due to the reactivity of the amine groups.

Aqueous solutions of piperazine are utilized in industrial gas treating, often called gas sweetening, to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and synthesis gas streams. nih.govnsf.gov Piperazine is highly effective because it readily absorbs CO₂ from the air.

It can be used as the sole absorbing agent in specific concentrations (0.81 to 1.3 moles per liter) but is more commonly employed as a rate promoter or activator when added to other chemical solvents like methyl-diethanolamine (MDEA). nih.gov The addition of piperazine significantly accelerates the absorption of CO₂ and H₂S. nih.govnsf.gov This is attributed to its high reaction rate constant and low activation energy for the reaction with CO₂. The process involves the formation of piperazine carbamates, which are then thermally regenerated in a separate step to release the pure CO₂ and regenerate the amine solution for reuse. Studies have shown that mixed solvents containing piperazine can save significant energy during the regeneration step compared to conventional amine solutions.

Piperazine and its derivatives, including salts like the hydrobromide, function as effective corrosion inhibitors for various metals, particularly mild steel and carbon steel, in different environments. The inhibitory action stems from the ability of the piperazine molecule to adsorb onto the metal surface, forming a protective physical barrier that isolates the metal from the corrosive environment.

The nitrogen atoms in the piperazine ring act as adsorption centers, facilitating a strong interaction with the metal surface. Studies using potentiodynamic polarization have shown that piperazine derivatives often act as predominantly anodic inhibitors, meaning they retard the dissolution of the metal by blocking active sites on the surface.

In one study, piperazine demonstrated high inhibition efficiency of 89.93% for CS1018 carbon steel in a saturated potash brine at 85°C. The mechanism was determined to be monolayer chemisorption, where piperazine donates electrons to the metal surface. In vapor phase applications, piperazine and its salts also show good inhibition efficiency for mild steel. For instance, at a concentration of 1000 ppm, piperazine exhibited a 98.70% inhibition efficiency in a continuous condensation test over 30 days.

Table 3: Corrosion Inhibition Efficiency of Piperazine

Metal Corrosive Medium Inhibitor Concentration Temperature Inhibition Efficiency (%)
Mild Steel Vapor Phase (100% RH) 250 ppm 40°C 82.86
Mild Steel Vapor Phase (100% RH) 500 ppm 40°C 94.55
Mild Steel Vapor Phase (100% RH) 1000 ppm 40°C 98.70
CS1018 Carbon Steel Saturated Potash Brine Not specified 85°C 89.93

Catalyst and Reagent Roles in Organic Synthesis

While piperazine is a ubiquitous building block and ligand in the synthesis of complex molecules and materials, the direct application of piperazine hydrobromide as a catalyst or reagent is more specialized. The protonated form, the piperazinium cation, can participate in catalytic cycles, particularly in the formation of ionic liquids.

Research has shown that piperazinium-based dicationic molten salts can act as effective and reusable catalysts for certain organic reactions. For example, 1H,4H-piperazine-diium dichlorosulfonate, a piperazinium salt, has been used to catalyze the esterification reaction of n-butanol and glacial acetic acid, achieving product yields of up to 88%. These ionic liquids have also demonstrated dual solvent-catalyst activity in one-pot, three-component reactions for synthesizing novel triazole-pyrimidines under mild conditions. In these applications, the piperazinium cation is a core component of the catalytic ionic liquid medium.

Additionally, piperazinium salts have been utilized as reagents for the derivatization and identification of organic acids. nih.gov The reaction between an organic acid and piperazine forms a distinct piperazinium salt with a characteristic melting point, which can be used for qualitative analysis. nih.gov

Piperazine Derivatives as Organocatalysts or Ligands in Metal-Catalyzed Reactions

Piperazine and its derivatives have emerged as versatile scaffolds in the field of catalysis, functioning both as metal-free organocatalysts and as ligands in a variety of metal-catalyzed transformations. The presence of two nitrogen atoms in the piperazine ring allows for its use as a bidentate or monodentate ligand, and its derivatives can be readily synthesized to tune steric and electronic properties. While specific studies focusing exclusively on this compound are limited, the broader class of piperazine derivatives provides significant insights into its potential applications.

As organocatalysts, piperazine derivatives have been effectively employed in various carbon-carbon bond-forming reactions. For instance, chiral piperazines have been shown to catalyze asymmetric Michael additions of aldehydes to nitroalkenes, affording products with good yields and high enantioselectivities. In these reactions, the secondary amine moiety of the piperazine is believed to form an enamine intermediate with the aldehyde, which then undergoes a stereoselective conjugate addition to the nitroalkene.

In the realm of metal-catalyzed reactions, piperazine derivatives are extensively used as ligands for various transition metals, particularly palladium. These piperazine-based ligands have proven to be effective in a range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The nitrogen atoms of the piperazine ring coordinate to the metal center, influencing its reactivity and selectivity.

One of the most prominent applications of piperazine-based ligands is in the Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide. Piperazine-derived phosphine (B1218219) ligands, for example, have been utilized to stabilize the palladium catalyst and facilitate the catalytic cycle, leading to high yields of the desired biaryl products.

The Buchwald-Hartwig amination, a palladium-catalyzed carbon-nitrogen bond-forming reaction, is another area where piperazine ligands have made a significant impact. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. The use of piperazine as a ligand can enhance the catalytic activity and promote the coupling of a wide range of aryl halides with amines.

The following table summarizes representative examples of metal-catalyzed reactions employing piperazine-based ligands:

Catalyst/Ligand SystemReaction TypeSubstratesProductYield (%)Reference
Pd(OAc)₂ / SPhosSuzuki-Miyaura CouplingAryl boronic acid, Aryl halideBiaryl>90 harvard.edu
Pd₂(dba)₃ / XantphosBuchwald-Hartwig AminationAryl bromide, PiperazineN-Arylpiperazine85-95 acs.org
[IrCl(cod)(PPh₃)][3+3] CycloadditionIminesC-Substituted piperazinesHigh acs.org
Pd(dba)₂ / P(t-Bu)₃N-ArylationAryl chloride, N,N-DialkylhydrazineN-Aryl-N,N-dialkylhydrazineGood semanticscholar.org

Mechanistic Studies of Piperazine-Assisted Transformations

Understanding the mechanism of piperazine-assisted transformations is crucial for optimizing reaction conditions and designing more efficient catalysts. Mechanistic studies have shed light on the role of piperazine in both organocatalytic and metal-catalyzed reactions.

In organocatalysis, the mechanism often involves the formation of key intermediates derived from the reaction of the piperazine catalyst with the substrates. For example, in the Knoevenagel condensation, a base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl compound, piperidine (B6355638) (a related cyclic amine) is known to act as a catalyst. researchgate.net The proposed mechanism involves the deprotonation of the active methylene compound by piperidine to form an enolate, which then attacks the carbonyl group. Alternatively, piperidine can react with the carbonyl compound to form an iminium ion, which is more electrophilic and readily reacts with the enolate. researchgate.net A similar mechanistic manifold is expected for piperazine-catalyzed condensations.

The mechanism of the piperidine-catalyzed Knoevenagel condensation can be summarized in the following steps:

Iminium Ion Formation: The secondary amine of piperidine attacks the carbonyl group of the aldehyde or ketone, followed by dehydration to form a reactive iminium ion.

Enolate Formation: Piperidine also acts as a base to deprotonate the active methylene compound, generating an enolate.

Carbon-Carbon Bond Formation: The enolate nucleophilically attacks the iminium ion.

Catalyst Regeneration: The resulting adduct eliminates the piperidine catalyst to afford the α,β-unsaturated product. researchgate.net

In metal-catalyzed reactions, piperazine-based ligands play a critical role in the catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, the ligand coordinates to the palladium center and influences its electronic and steric properties, thereby affecting the rates of key elementary steps such as oxidative addition, transmetalation, and reductive elimination.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by a palladium complex with a piperazine-based ligand involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide (R-X) to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (R'-B(OR)₂) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. A base is required to facilitate this step.

Reductive Elimination: The two organic groups (R and R') on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

Furthermore, mechanistic studies on the role of piperazine in carbon dioxide capture have provided valuable insights into its reactivity. First-principles assessments have shown that CO₂ absorption in aqueous piperazine solutions proceeds via a two-step zwitterion mechanism to produce piperazine carbamate (B1207046) (PZCOO⁻) and protonated piperazine (PZH⁺). utexas.edu This understanding of the fundamental interactions between piperazine and CO₂ is crucial for developing efficient carbon capture technologies and can also inform the design of catalytic processes where CO₂ is used as a C1 feedstock.

Emerging Research Frontiers for Piperazine Hydrobromide

Innovations in Green Chemistry Approaches for Piperazine (B1678402) Hydrobromide Synthesis

The synthesis of piperazine and its derivatives, including piperazine hydrobromide, is undergoing a significant transformation driven by the principles of green chemistry. Researchers are actively developing methods that reduce environmental impact, improve safety, and increase efficiency compared to traditional synthetic routes. These innovations focus on minimizing hazardous reagents, employing sustainable energy sources, and designing atom-economical reactions.

One of the most promising areas is the application of photoredox catalysis . This technique utilizes visible light to promote chemical reactions, offering a milder and more sustainable alternative to classical methods that often require harsh conditions. mdpi.com For instance, organic photoredox catalysis has been successfully used for the programmable synthesis of diverse C-substituted piperazines. nih.govacs.org This method avoids the need for prefunctionalized substrates and proceeds through direct substrate oxidation and radical cyclization, making it highly efficient. nih.govacs.org Silicon Amine Protocol (SLAP) reagents, activated by blue light, have also been developed for the photocatalytic synthesis of N-unprotected piperazines from a wide range of aldehydes, providing a tin-free, less toxic alternative to older methods. ethz.ch These photocatalytic approaches are significant as they can be adapted for the synthesis of the core piperazine structure, which is then readily converted to this compound.

Microwave-assisted organic synthesis (MAOS) is another key innovation. By using microwave irradiation instead of conventional heating, reaction times can be dramatically reduced from hours to minutes, often with improved yields and product purity. mdpi.comnih.govmdpi.comrsc.org This technique has been demonstrated to be highly effective for preparing monosubstituted piperazine derivatives and is lauded for its energy efficiency and environmentally friendly nature. mdpi.comrsc.org The transition from batch reactions to flow microwave reactors is also being explored to enable more efficient, larger-scale production of piperazine derivatives. mdpi.com

Furthermore, research is focused on developing one-pot synthetic procedures that reduce waste by minimizing intermediate purification steps. eurekaselect.com The use of heterogeneous catalysts, which can be easily separated and reused, and the replacement of toxic solvents and reagents are central to these green approaches. mdpi.com For example, methods using amino acids as radical precursors help avoid toxic reagents like tin, enhancing the sustainability of the reaction. mdpi.com The development of semiconductor–zeolite composite catalysts for the photocatalytic synthesis of substituted piperazines at ambient temperatures also represents a novel, eco-friendly route. rsc.org

Green Chemistry ApproachKey FeaturesAdvantagesRelevant Compounds/Reagents
Photoredox Catalysis Utilizes visible light; often employs organic or iridium-based photocatalysts.Mild reaction conditions; high efficiency; avoids toxic reagents; sustainable energy source.Silicon Amine Protocol (SLAP) reagents, Organic Dyes, Iridium-based catalysts.
Microwave-Assisted Synthesis (MAOS) Employs microwave irradiation for rapid heating.Drastically reduced reaction times; increased yields; improved product purity; energy efficient.Methanol (as solvent), various piperazine precursors.
One-Pot Synthesis Combines multiple reaction steps into a single procedure without isolating intermediates.Reduces solvent waste; saves time and resources; increases overall efficiency.Piperazine, Aldehydes, Boronic acid derivatives.
Sustainable Catalysts Use of reusable heterogeneous catalysts or non-toxic organic catalysts.Catalyst can be recycled; reduces waste and cost; avoids heavy metal contamination.Semiconductor-zeolite composites, Organic photocatalysts.

Integration of Artificial Intelligence and Machine Learning in Piperazine Research

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical and pharmaceutical research, with significant applications in the study of piperazine and its derivatives. These computational approaches are being used to accelerate the discovery of new compounds, predict their properties, and optimize synthetic pathways, thereby reducing the time and cost of research and development.

A primary application of ML in piperazine research is the prediction of biological and chemical properties . Algorithms can be trained on large datasets of known molecules to predict the activities and characteristics of novel piperazine derivatives. For example, ML models have been developed to predict the antibacterial properties of piperazine molecules, offering a computational method to screen for potent new antimicrobial agents. researchgate.net These in silico techniques can assess the activity of chemical compounds against various pathogens, reducing the need for extensive and time-consuming laboratory testing. researchgate.net Beyond bioactivity, ML models are also used to predict crucial physicochemical properties such as solubility, which is particularly relevant for compounds like this compound. Models like artificial neural networks (ANNs) and support vector machines (SVM) have been successfully used to predict the solubility of piperazine in various solutions. doaj.orgresearchgate.net

In the realm of drug discovery, AI is instrumental in rational drug design and lead optimization . By analyzing structure-activity relationships (SAR), ML algorithms can identify the key molecular features of piperazine derivatives that are responsible for their therapeutic effects. nih.govnih.govrsc.org Computational docking studies, a common tool in this area, simulate how piperazine-based ligands bind to biological targets like receptors and enzymes, helping to rationalize their observed affinities and guide the design of more potent and selective molecules. nih.govnih.gov This computational screening allows researchers to prioritize which novel piperazine compounds to synthesize and test, making the discovery process more efficient. rsc.org

Furthermore, AI is beginning to be applied to synthesis planning . By learning from vast databases of chemical reactions, AI can propose novel and efficient synthetic routes for complex piperazine derivatives. This can help chemists identify more sustainable or cost-effective pathways, aligning with the goals of green chemistry.

AI/ML Application AreaSpecific Technique/ModelObjectiveImpact on Piperazine Research
Property Prediction Artificial Neural Networks (ANN), Support Vector Machines (SVM), Random Forest.Predict antibacterial activity, CO2 solubility, and other physicochemical properties.Accelerates screening of new derivatives; provides insights into compound behavior. doaj.orgresearchgate.net
Drug Discovery & Design Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling.Identify and optimize lead compounds; predict binding affinity to biological targets.Enables rational design of new drugs; reduces failure rates in development. nih.gov
Lead Optimization In silico estimation of physicochemical properties (e.g., pKa, logP).Rationalize and improve the biological activity and membrane permeability of drug candidates.Guides structural modifications to enhance therapeutic potential. nih.gov

Advanced Characterization Beyond Conventional Spectroscopies

The accurate characterization of this compound, including the quantification of the active ingredient and the detection of impurities, is critical for its application. While conventional spectroscopic methods like NMR and IR are fundamental, advanced analytical techniques are increasingly employed to provide higher sensitivity, selectivity, and more detailed structural information.

High-Performance Liquid Chromatography (HPLC) coupled with advanced detection methods is a cornerstone of modern analysis. Since the basic piperazine molecule lacks a strong UV chromophore, conventional UV detection can be challenging. To overcome this, methods using an Evaporative Light Scattering Detector (ELSD) have been developed. tandfonline.comresearchgate.net HPLC-ELSD is a powerful technique for quantifying piperazine and its salts because it does not require the analyte to have a chromophore. tandfonline.comsielc.com This method has demonstrated excellent linearity, precision, and selectivity for the determination of piperazine in pharmaceutical substances. tandfonline.comresearchgate.net Hydrophilic Interaction Chromatography (HILIC) is often the separation mode of choice, providing robust peak shapes and good resolution for the polar piperazine molecule. tandfonline.comresearchgate.net

Mass Spectrometry (MS) , particularly when coupled with chromatography (e.g., LC-MS), offers unparalleled sensitivity and specificity for identifying and quantifying piperazine derivatives and characterizing their structure. Electrospray ionization (ESI) is commonly used to generate ions of piperazine compounds for MS analysis. nih.gov Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the parent ion. researchgate.netxml-journal.net These fragmentation patterns are highly specific and can be used to distinguish between different piperazine analogues and identify unknown impurities or metabolites. researchgate.netxml-journal.net High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized piperazine derivatives. eurekaselect.com

For complex mixtures or trace-level analysis, derivatization techniques are sometimes employed prior to chromatographic analysis. This involves reacting piperazine with a reagent to attach a UV-active or fluorescent tag, thereby enhancing detection sensitivity with more common detectors like UV or fluorescence detectors.

Analytical TechniquePrinciple of OperationSpecific Application for this compoundKey Advantages
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD) Separates compounds based on their interaction with a stationary phase; ELSD detects analytes by light scattering from non-volatile particles after solvent evaporation.Quantification of piperazine content in pharmaceutical salts and formulations, especially since piperazine lacks a UV chromophore.Universal detection for non-volatile compounds; high sensitivity; not dependent on optical properties of the analyte. tandfonline.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.Identification and quantification of piperazine, its derivatives, and impurities; structural elucidation through fragmentation analysis.High selectivity and sensitivity; provides molecular weight and structural information; definitive identification. xml-journal.net
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase followed by mass analysis.Analysis of volatile piperazine derivatives and related impurities.Excellent separation for complex mixtures of volatile compounds; provides characteristic fragmentation patterns for identification.

Development of Novel this compound-Based Functional Materials with Tailored Properties

The unique structural and chemical properties of the piperazine ring make it an excellent building block for the creation of novel functional materials with properties tailored for specific applications. Research in this area extends beyond pharmaceuticals to materials science, where piperazine derivatives, which can be salified to hydrobromides, are incorporated into polymers and frameworks to impart desired functionalities.

A significant area of development is in antimicrobial polymers . Piperazine moieties are being incorporated into polymer backbones to create materials that can inhibit or kill pathogenic microorganisms. rsc.orgnih.govijcmas.com These polymers are designed for a wide range of applications, including biomedical devices, water purification systems, and food packaging. rsc.orgnih.gov For example, novel biocompatible piperazine polymers have been synthesized via green chemistry routes and have shown significant antimicrobial activity against bacteria like E. coli and S. aureus. nih.govrsc.org The cationic nature that can be imparted to the piperazine nitrogens (as in a hydrobromide salt) is often key to the antimicrobial mechanism, which can involve disruption of the bacterial cell membrane. nih.gov

Piperazine is also being used as a functional linker in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are highly porous materials with potential applications in gas storage and separation. By functionalizing a MOF with piperazine, researchers have been able to enhance its methane (B114726) storage capacity. rsc.orgrsc.org The piperazine groups introduce nitrogen atoms and –CH2– groups that act as favorable binding sites for methane, leading to a material with a high volumetric storage capacity. rsc.org The ability to tune the properties of MOFs by incorporating functional organic linkers like piperazine is a key advantage of this class of materials. researchgate.net

Furthermore, piperazine derivatives are being explored in the development of other advanced polymers. For instance, azetidinium-functionalized polymers have been synthesized using a piperazine-based coupler. researchgate.netacs.org These cationic polymers have applications in coatings and functional textiles. The bifunctional nature of piperazine allows it to act as a versatile cross-linker or monomer in polymerization reactions, leading to materials with unique thermal and mechanical properties. nih.gov

Functional Material TypeRole of PiperazineTailored PropertyPotential Application
Antimicrobial Polymers Incorporated into the polymer backbone or as a pendant group.Contact-killing antimicrobial and antifungal activity.Biomedical materials, water purification, functional textiles, food packaging. nih.govrsc.org
Metal-Organic Frameworks (MOFs) Used as a functional organic linker to connect metal nodes.Enhanced gas storage capacity (e.g., for methane).Natural gas storage for vehicles, gas separation. rsc.orgrsc.org
Azetidinium-Functionalized Polymers Used as a bifunctional coupler in the synthesis.Cationic nature, reactivity for cross-linking.Surface coatings, adhesives, functional fabrics. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing piperazine hydrobromide derivatives, and how do structural modifications impact their physicochemical properties?

  • Methodology : this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, 1-(2-methoxyphenyl)this compound is prepared using the Prelog method, involving aryl halide intermediates and piperazine in polar aprotic solvents . Structural modifications (e.g., introducing beta-cyclodextrin or substituents like methoxy groups) are confirmed via elemental analysis, NMR, and mass spectrometry. These modifications often reduce toxicity but may decrease biological activity due to steric hindrance or altered solubility .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Quality Control :

  • Analytical Techniques : Use reverse-phase HPLC with Primesep 100/200 columns (cation-exchange mode) and ELSD/CAD detection for non-UV-active compounds .
  • Precolumn Derivatization : Dansyl chloride derivatization paired with LC-MS/MS enhances sensitivity for quantifying trace impurities (e.g., in vortioxetine hydrobromide) .
  • Spectroscopic Validation : IR and 1^1H/13^{13}C NMR confirm hydrogen bromide salt formation and arylpiperazine backbone integrity .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological activity of novel this compound derivatives?

  • In Silico Approaches :

  • Molecular Docking : Assess binding to targets like 5-HT1A_{1A} receptors or viral proteases (e.g., CHIKV nsP2 protease) using software such as AutoDock Vina .
  • pKa Prediction : Tools like MoKa predict protonation states of piperazine linkers in PROTACs, critical for optimizing blood-brain barrier permeability .
  • Contradiction Resolution : When computational models predict high antiplatelet activity (e.g., for beta-cyclodextrin-modified derivatives) but experimental data show reduced efficacy, re-evaluate force field parameters or solvation models .

Q. How do structural modifications in this compound derivatives influence their pharmacological mechanisms, such as 5-HT receptor interactions?

  • Case Study :

  • NAN-190 : The 1-(2-methoxyphenyl)this compound moiety in NAN-190 acts as a 5-HT1A_{1A} antagonist. Substituting the phthalimido-butyl group enhances receptor binding affinity, validated via radioligand displacement assays .
  • Vortioxetine Hydrobromide : The 2,4-dimethylphenylthio group in vortioxetine increases serotonin transporter (SERT) inhibition potency, confirmed through competitive binding assays and behavioral models .

Q. How should researchers address discrepancies between in silico predictions and experimental data regarding the biological activity of this compound derivatives?

  • Root-Cause Analysis :

  • Toxicity vs. Activity Trade-offs : Beta-cyclodextrin-modified derivatives show low toxicity (LD50_{50} > 500 mg/kg) but reduced antiplatelet activity due to decreased membrane permeability. Validate via parallel artificial membrane permeability assays (PAMPA) .
  • Protonation State Errors : Piperazine’s pKa (e.g., 9.8 for unmodified derivatives) affects solubility and bioavailability. Use Sirius T3 for experimental pKa determination to refine computational models .

Critical Research Gaps

  • Antiviral Potential : Piperazine derivatives show docking affinity for alphavirus proteases (e.g., CHIKV nsP2), but in vitro efficacy remains underexplored .
  • PROTAC Design : Piperazine linkers’ protonation states in PROTACs require further optimization for tissue-specific delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.